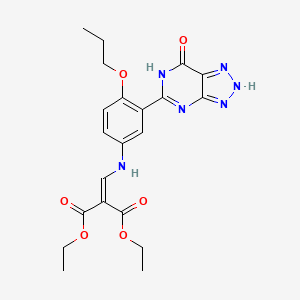

Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate

Description

Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate is a heterocyclic compound featuring a triazolo-pyrimidinone core, a propoxyphenyl group, and a malonate ester moiety. The malonate ester component enables reactivity in nucleophilic substitutions and condensations, making it a versatile intermediate in organic synthesis . The propoxyphenyl group introduces lipophilicity, which may enhance bioavailability compared to simpler analogs .

Properties

CAS No. |

66975-54-0 |

|---|---|

Molecular Formula |

C21H24N6O6 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

diethyl 2-[[3-(7-oxo-2,6-dihydrotriazolo[4,5-d]pyrimidin-5-yl)-4-propoxyanilino]methylidene]propanedioate |

InChI |

InChI=1S/C21H24N6O6/c1-4-9-33-15-8-7-12(22-11-14(20(29)31-5-2)21(30)32-6-3)10-13(15)17-23-18-16(19(28)24-17)25-27-26-18/h7-8,10-11,22H,4-6,9H2,1-3H3,(H2,23,24,25,26,27,28) |

InChI Key |

ITGFXWLYTIYANG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC)C2=NC3=NNN=C3C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and formamide.

Introduction of the Propoxyphenyl Group: This step involves the substitution of a suitable phenyl derivative with a propoxy group, often using a nucleophilic substitution reaction.

Condensation with Diethyl Malonate: The final step involves the condensation of the triazolopyrimidine derivative with diethyl malonate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The diethyl malonate moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is fundamental for further functionalization:

| Reaction Conditions | Products | Notes |

|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | Malonic acid derivative | Ester groups hydrolyze to -COOH |

| Basic (e.g., NaOH, KOH) | Sodium/potassium malonate salt | Saponification of esters |

For example, alkaline hydrolysis with NaOEt in ethanol at reflux conditions was reported for structurally related malonate esters, yielding carboxylate intermediates .

Nucleophilic Substitution

The triazolo-pyrimidine ring and the amino-methylene group participate in nucleophilic substitution reactions. The electron-deficient pyrimidine ring is susceptible to attack by amines, thiols, or alcohols:

| Reactant | Conditions | Product |

|---|---|---|

| Primary amines | Reflux in polar solvent | Substituted triazolo-pyrimidine |

| Thiophenol | Room temperature, base | Thioether derivatives |

The propoxy group on the phenyl ring may also undergo substitution under strong acidic or basic conditions, though this is less common due to steric hindrance .

Condensation Reactions

The amino-methylene (-NH-CH=) group facilitates condensation with carbonyl-containing compounds (e.g., aldehydes, ketones):

| Partner Reagent | Catalyst | Product Type |

|---|---|---|

| Aromatic aldehydes | Piperidine/EtOH | Schiff base derivatives |

| Acetylacetone | Acidic conditions | Heterocyclic fused compounds |

These reactions are critical for extending the molecular architecture in drug-design workflows.

Cycloaddition and Ring-Opening

The triazolo-pyrimidine core can engage in cycloaddition reactions (e.g., [3+2] with alkynes) or undergo ring-opening under oxidative/reductive conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| [3+2] Cycloaddition | Cu(I) catalysis | Expanded heterocyclic systems |

| Reductive ring-opening | H₂/Pd-C | Pyrimidine-amine derivatives |

Complexation with Metal Ions

The nitrogen-rich triazolo-pyrimidine structure acts as a polydentate ligand for transition metals, forming coordination complexes:

| Metal Salt | Solvent | Application |

|---|---|---|

| Cu(II) acetate | Methanol | Catalytic or bioactive complexes |

| Fe(III) chloride | DMF | Magnetic materials |

Photochemical Reactivity

Preliminary studies suggest sensitivity to UV light, leading to [2+2] cycloaddition or isomerization of the methylene group .

Key Data Table: Structural and Reaction Insights

Scientific Research Applications

Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate has several scientific research applications:

Medicinal Chemistry: The compound’s triazolopyrimidine core is of interest for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Pharmaceuticals: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

Materials Science: The compound’s unique structure may be exploited for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Synthesis Complexity : The target compound requires multi-step synthesis (alkylation + cyclocondensation), similar to imidazo-pyridine derivatives . In contrast, simpler malonate esters like diethyl (2-ethylhexyl)malonate are synthesized in one step .

- Yield Optimization : Diethyl (2-ethylhexyl)malonate achieves 79% yield under optimized mole ratios (Na:diethyl malonate:2-ethylhexyl bromide = 0.1:0.11:0.11) . By contrast, imidazo-pyridine analogs exhibit lower yields (51%) due to steric hindrance .

- Reactivity: The malonate ester in the target compound enables decarboxylation or hydrolysis, akin to diethyl malonate’s role in synthesizing barbiturates and α-amino acids .

Functional and Application Comparison

Key Findings :

- Pharmacological Potential: The target compound’s triazolo-pyrimidinone core is structurally akin to kinase inhibitors, but its propoxyphenyl group may limit solubility compared to pyrazole-thiophene hybrids .

- Industrial Utility : Diethyl malonate derivatives are preferred for large-scale applications (e.g., flavors, agrochemicals) due to lower synthesis costs and regulatory clearance (EPA low-hazard designation) .

Hazard and Environmental Profiles

Table 3: Hazard Comparison

Key Insights :

- The target compound’s triazolo-pyrimidinone core may introduce neurotoxic risks, as seen in malonate-induced striatal toxicity modulated by glutamatergic/dopaminergic pathways .

Biological Activity

Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate is a complex compound with potential biological activities. Its structure incorporates a triazolo-pyrimidinone framework, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The molecular formula of Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate is . The compound features a diethyl malonate moiety linked to a triazolo-pyrimidinone derivative through an amino-methylene bridge.

Biological Activity Overview

The biological activities of Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate have been studied in various contexts:

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazolo-pyrimidines have been shown to inhibit tankyrases, enzymes involved in the regulation of cellular processes related to cancer progression. The inhibition of tankyrase activity is particularly relevant in the treatment of cancers associated with aberrant Wnt signaling pathways .

Antimicrobial Properties

Compounds derived from triazoles and pyrimidines often display antimicrobial activities. Research has demonstrated that similar derivatives possess antifungal and antibacterial properties against various pathogens. The specific mechanisms may involve disruption of microbial cell membranes or interference with critical metabolic pathways .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of triazolo-pyrimidinones, it was found that derivatives showed potent cytotoxicity against several cancer cell lines. The compound under investigation was effective in inducing apoptosis in cancer cells via the activation of caspase pathways. This suggests that Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate may similarly induce apoptosis through analogous mechanisms .

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial activity of triazole derivatives against common fungal strains such as Aspergillus niger and Fusarium oxysporum. Results indicated that these compounds exhibited significant antifungal activity comparable to standard antifungal agents. The structure–activity relationship (SAR) analysis suggested that modifications to the phenyl ring could enhance efficacy .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclocondensation and malonate functionalization. For example, refluxing intermediates with ethyl acetoacetate in ethanol (3–6 hours) under inert atmospheres achieves yields up to 86% . Critical conditions include:

- Temperature control : Higher temperatures (120–250°C) improve reaction rates but may require solvent optimization (e.g., diphenylether for high-boiling reactions) .

- Catalysts : Phosphorus oxychloride (POCl₃) is used to activate carbonyl groups in triazolo-pyrimidine precursors .

- Purification : Crystallization from DMF-EtOH mixtures enhances purity .

Q. Which spectroscopic techniques are essential for confirming the structure, and what spectral markers should be prioritized?

- ¹H/¹³C NMR : Key signals include:

- Malonate methylene protons at δ 4.26 ppm (s, 2H) .

- Triazolo-pyrimidine ring protons (e.g., δ 7.10–7.51 ppm for aromatic systems) .

- Carbonyl carbons (C=O) at δ 160–180 ppm .

- IR Spectroscopy : Stretch bands for C=O (~1709 cm⁻¹) and C=N (~1604 cm⁻¹) confirm functional groups .

- HRMS : Validate molecular ion accuracy (e.g., [M+H]⁺ within ±0.001 Da) .

Advanced Research Questions

Q. How can Bayesian optimization algorithms enhance synthesis efficiency under varying catalytic systems?

Bayesian optimization uses iterative experimental design to maximize yield while minimizing trials. For example:

- Parameter space : Variables like temperature (80–250°C), solvent polarity, and catalyst loading are modeled .

- Case study : Optimizing diphenyldiazomethane synthesis via flow chemistry reduced reaction time by 40% while maintaining >90% purity .

- Validation : Cross-check predicted conditions with experimental HRMS and NMR to avoid overfitting .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns in ¹H NMR)?

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers in malonate esters) by analyzing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, particularly in crowded aromatic regions .

- Computational modeling : DFT calculations predict chemical shifts for triazolo-pyrimidine systems, aiding peak assignment .

Q. How do excipients influence the stability of this compound under different storage conditions?

- Degradation pathways : Hydrolysis of the malonate ester or oxidation of the triazolo-pyrimidine ring are primary risks.

- Stabilizers : Co-formulating with antioxidants (e.g., BHT) or desiccants (e.g., silica gel) reduces degradation in humid environments .

- Analytical methods : Accelerated stability studies using HPLC (C18 column, acetonitrile-water gradient) quantify degradation products .

Q. What methodologies assess the compound’s potential as a kinase inhibitor or antidiabetic agent?

- Kinase assays : Screen against recombinant kinases (e.g., DPP-4 for diabetes) using fluorescence polarization .

- Structure-activity relationship (SAR) : Modify the propoxyphenyl group to enhance binding affinity .

- In vivo models : Evaluate pharmacokinetics in diabetic rodent models, focusing on bioavailability and half-life .

Methodological Notes

- Synthetic reproducibility : Always validate reaction conditions (e.g., POCl₃ stoichiometry) across multiple batches .

- Data interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., triazolo-pyrimidine derivatives in ).

- Ethical compliance : Adhere to institutional guidelines for biological testing, especially in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.